molecular formula C16H13ClN4O3 B11537385 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11537385
M. Wt: 344.75 g/mol
InChI Key: OSADPDJTUZROBY-UHFFFAOYSA-N
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Description

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound with significant biological properties. This compound belongs to the pyrano[2,3-d]pyrimidine family, which is known for its diverse pharmacological activities, including antitumor, antibacterial, antihypertensive, bronchodilator, and antiallergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One common method is the Biginelli-like condensation reaction, which involves the reaction of ethyl acetoacetate with various aldehydes and 2-aminobenzothiazole or 2-aminobenzimidazole . This reaction is advantageous due to its high yield and reduced reaction time, energy, and material waste.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions with optimized conditions to ensure high yield and purity. Catalysts such as Fe3O4@nano-cellulose/TiCl, TMGT, iron fluoride, and nano-Fe3O4@SiO2–TiCl3 are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can have enhanced biological activities .

Scientific Research Applications

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antitumor, antibacterial, and antihypertensive properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in regulating cell growth and proliferation . This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific structural features, which contribute to its high potency and selectivity as an enzyme inhibitor. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H13ClN4O3/c1-20-14(22)12-11(8-3-5-9(17)6-4-8)10(7-18)13(19)24-15(12)21(2)16(20)23/h3-6,11H,19H2,1-2H3

InChI Key

OSADPDJTUZROBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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